1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea
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Overview
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea, also known as DMU-212, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 belongs to the class of urea derivatives and has been shown to possess anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Mechanism of Action
The exact mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is not fully understood. However, it is believed that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea exerts its anti-cancer effects by inhibiting the activity of proteins involved in cell proliferation and survival, such as Akt and ERK. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea also induces apoptosis in cancer cells by activating the caspase pathway. In addition, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Finally, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits angiogenesis by reducing the expression of VEGF and other angiogenic factors.
Biochemical and Physiological Effects:
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits the growth of cancer cells and induces apoptosis. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have demonstrated that 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea inhibits tumor growth and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is its potent anti-cancer, anti-inflammatory, and anti-angiogenic effects. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has also been shown to have low toxicity in animal models. However, one of the limitations of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea. One area of research could be to investigate the potential of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea as a novel anti-cancer drug. Another area of research could be to investigate the potential of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, future research could focus on developing new formulations of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea that improve its solubility and bioavailability.
Synthesis Methods
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 4-(dimethylamino)pyrimidin-2-yl)methylamine with 4-ethylphenyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea.
Scientific Research Applications
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-ethylphenyl)urea has been shown to possess anti-angiogenic properties by inhibiting the formation of new blood vessels.
properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-5-7-13(8-6-12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHDEBDCHAPNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.